4-(7-Methyl-1H-indol-3-yl)butan-2-ol
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Overview
Description
4-(7-Methyl-1H-indol-3-yl)butan-2-ol is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature, particularly in alkaloids and plant hormones. This compound features a 7-methylindole moiety attached to a butanol chain, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methyl-1H-indol-3-yl)butan-2-ol typically involves the reaction of 7-methylindole with butanal under specific conditions. One common method is the reduction of 4-(7-Methyl-1H-indol-3-yl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product. The choice of catalyst and reaction conditions can significantly influence the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(7-Methyl-1H-indol-3-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(7-Methyl-1H-indol-3-yl)butan-2-one.
Reduction: Various alcohol derivatives depending on the extent of reduction.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-(7-Methyl-1H-indol-3-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in biological systems, particularly in signal transduction pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(7-Methyl-1H-indol-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to bind to various protein targets, influencing cellular processes such as apoptosis, cell proliferation, and differentiation .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Indol-3-yl)butan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-(1H-Indol-3-yl)butan-1-ol: Similar structure but with the hydroxyl group at a different position.
7-Methylindole: The parent compound without the butanol chain.
Uniqueness
4-(7-Methyl-1H-indol-3-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 7-methyl group and the butanol chain makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential biological activity .
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(7-methyl-1H-indol-3-yl)butan-2-ol |
InChI |
InChI=1S/C13H17NO/c1-9-4-3-5-12-11(7-6-10(2)15)8-14-13(9)12/h3-5,8,10,14-15H,6-7H2,1-2H3 |
InChI Key |
XHFSKEMDCBRWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCC(C)O |
Origin of Product |
United States |
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